Ethyl 6-amino-1H-indole-7-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 6-amino-1H-indole-7-carboxylate involves several chemical reactions, including three-component tandem reactions, which allow for the formation of highly diversified heterocyclic systems. For instance, a method involves acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates undergoing sequential Sonogashira and cyclocondensation reactions to yield pyrimido[1,2-a]indoles (Gupta et al., 2011).
Molecular Structure Analysis
Crystal structure and Hirshfeld surface analysis have been conducted on related indole derivatives, revealing insights into their molecular arrangements and intermolecular interactions. For example, ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno[3′,4′:2,3] indolizino[8,7-b] indole-15-carboxylate, an indole derivative, exhibits hydrogen bond interactions and C–H⋯π interactions stabilizing its molecular structure (Geetha et al., 2017).
Chemical Reactions and Properties
Ethyl 6-amino-1H-indole-7-carboxylate undergoes various chemical reactions due to its functional groups. The Friedel-Crafts acylation reaction is notable, where the compound reacts with acylating agents, leading to the regioselective introduction of acyl groups into the indole nucleus. This reaction showcases the compound's reactivity towards electrophilic substitution, which is pivotal for modifying its chemical structure for further applications (Tani et al., 1990).
Scientific Research Applications
Antiviral Activity
- Scientific Field : Virology
- Summary of Application : Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-HIV Activity
- Scientific Field : Immunology
- Summary of Application : Certain indole derivatives have been found to exhibit anti-HIV activity. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported to have anti-HIV-1 activity .
Anti-Inflammatory Activity
- Scientific Field : Pharmacology
- Summary of Application : Certain indole derivatives have been found to exhibit anti-inflammatory activity. For example, benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .
Inhibitors of E. coli MurD Ligase
- Scientific Field : Biochemistry
- Summary of Application : Indole derivatives can be used as reactants for the preparation of inhibitors of E. coli MurD ligase .
Interleukin-2 Inducible T Cell Kinase Inhibitors
- Scientific Field : Immunology
- Summary of Application : Indole derivatives can be used as reactants for the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .
Antimicrobial Activity
Future Directions
Indole derivatives have diverse pharmacological activities and have received attention from organic and medicinal chemists . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Future research will likely continue to explore the potential of indole derivatives in various therapeutic applications .
properties
IUPAC Name |
ethyl 6-amino-1H-indole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)9-8(12)4-3-7-5-6-13-10(7)9/h3-6,13H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJOBQJGQMZSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445358 | |
Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-amino-1H-indole-7-carboxylate | |
CAS RN |
174311-79-6 | |
Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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